Methyl alpha-cyanocinnamate

Description

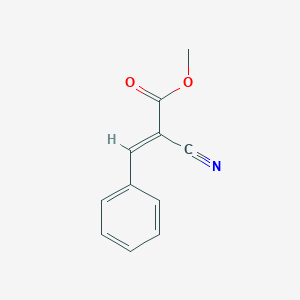

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-2-cyano-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNFLJOWTRDNCX-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/C1=CC=CC=C1)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3695-84-9 | |

| Record name | Cinnamic acid, alpha-cyano-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL ALPHA-CYANOCINNAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Methyl alpha-Cyanocinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl alpha-cyanocinnamate, a derivative of cinnamic acid, is a versatile organic compound with significant potential in various scientific domains. Its unique chemical structure, featuring a conjugated system with cyano and ester functional groups, makes it a valuable precursor in organic synthesis and a candidate for the development of novel materials and therapeutic agents. This technical guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological mechanisms of action.

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory applications.

Table 2.1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| Appearance | White to off-white solid | [No direct citation] |

| Melting Point | 93 °C | [2] |

| Boiling Point | 318 °C at 760 mmHg | [2] |

| Density | 1.169 g/cm³ | [2] |

| Flash Point | 149 °C | [2] |

Table 2.2: Chemical Identifiers and Descriptors

| Identifier/Descriptor | Value | Reference(s) |

| IUPAC Name | methyl (2E)-2-cyano-3-phenylprop-2-enoate | [No direct citation] |

| CAS Number | 3695-84-9 | [3] |

| Canonical SMILES | COC(=O)/C(=C/c1ccccc1)/C#N | [1] |

| InChIKey | XLNFLJOWTRDNCX-YFHOEESVSA-N | [1] |

| XLogP3 | 2.1 | [No direct citation] |

| Hydrogen Bond Donor Count | 0 | [No direct citation] |

| Hydrogen Bond Acceptor Count | 3 | [No direct citation] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound, as well as protocols for evaluating its potential biological activities.

Synthesis via Knoevenagel Condensation

The most common and efficient method for synthesizing this compound is the Knoevenagel condensation of benzaldehyde with methyl cyanoacetate.[4][5][6]

3.1.1 Materials and Reagents

-

Benzaldehyde (1.0 equivalent)

-

Methyl cyanoacetate (1.0 equivalent)

-

Piperidine (0.1 equivalents)

-

Ethanol (solvent)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum filtration

3.1.2 Detailed Procedure

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (1.0 eq) and methyl cyanoacetate (1.0 eq) dissolved in a minimal amount of ethanol.

-

Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.[7]

-

Heat the mixture to reflux with constant stirring for 2-4 hours.[7]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Once the reaction is complete (as indicated by the disappearance of the limiting reagent), allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

-

If the product does not precipitate, transfer the reaction mixture to a separatory funnel.

-

Dilute the mixture with diethyl ether and wash sequentially with water and brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate.[4]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) to obtain pure this compound as a white to off-white solid.

References

Synthesis of Methyl α-Cyanocinnamate via Knoevenagel Condensation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a versatile route to α,β-unsaturated compounds. This technical guide offers an in-depth exploration of the synthesis of methyl α-cyanocinnamate, a valuable intermediate in the preparation of pharmaceuticals and other fine chemicals, through the Knoevenagel condensation of benzaldehyde and methyl cyanoacetate. This document provides a detailed overview of the reaction mechanism, a summary of various catalytic systems and reaction conditions, comprehensive experimental protocols, and characterization data for the final product. The information is presented to be a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

Introduction

The Knoevenagel condensation, first reported by Emil Knoevenagel in 1894, is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1][2] This reaction is of significant importance in organic chemistry for the synthesis of a wide array of compounds, including pharmaceuticals, polymers, and fragrances.[3] Methyl α-cyanocinnamate, the target compound of this guide, is a key building block in the synthesis of various biologically active molecules. Its preparation via the Knoevenagel condensation of benzaldehyde and methyl cyanoacetate is a classic example of this powerful synthetic transformation.

Reaction Mechanism

The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine. The reaction proceeds through the following key steps:

-

Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from the active methylene compound (methyl cyanoacetate), forming a resonance-stabilized enolate.

-

Nucleophilic Addition: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (benzaldehyde), leading to the formation of an aldol-type addition product.

-

Dehydration: The intermediate alkoxide is protonated, and subsequent dehydration (elimination of a water molecule) yields the final α,β-unsaturated product, methyl α-cyanocinnamate.[4]

Experimental Protocols

The following protocols are representative examples of the synthesis of methyl α-cyanocinnamate via Knoevenagel condensation.

General Laboratory Scale Synthesis with Piperidine Catalyst

This procedure is a common method for the laboratory-scale synthesis of methyl α-cyanocinnamate.

Materials:

-

Benzaldehyde

-

Methyl cyanoacetate

-

Piperidine

-

Ethanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (10 mmol, 1.0 eq), methyl cyanoacetate (11 mmol, 1.1 eq), and ethanol (20 mL).

-

Add a catalytic amount of piperidine (e.g., 0.5 mmol, 0.05 eq) to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Data Presentation

The following table summarizes various catalytic systems and reaction conditions reported for the Knoevenagel condensation of benzaldehyde with cyanoacetate esters, providing an overview of the versatility of this reaction.

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Piperidine | Ethanol | Reflux | 2-4 h | High | General textbook procedures |

| DBU/H₂O | Water | Room Temp. | 2 h | 95 | [5] |

| DABCO | Water/Ethanol | Room Temp. | 2 h | Good | [4] |

| [bmim][BF₄] (Ionic Liquid) | Neat | Room Temp. | 1.5 h | 92 | Not explicitly for methyl ester, but indicative |

| Triphenylphosphine | Neat | 60 | 3 h | 94 | Not explicitly for methyl ester, but indicative |

Note: Yields are often reported for the analogous ethyl ester, but similar high yields are expected for the methyl ester under optimized conditions.

Characterization of Methyl α-Cyanocinnamate

The final product should be characterized to confirm its identity and purity.

-

Appearance: White to pale yellow solid.

-

Melting Point: 48-50 °C (literature value).

-

¹H NMR (CDCl₃, 400 MHz): δ 8.27 (s, 1H, C=CH), 7.95-7.92 (m, 2H, Ar-H), 7.60-7.50 (m, 3H, Ar-H), 3.92 (s, 3H, OCH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 162.7, 153.8, 133.5, 131.2, 129.4, 115.8, 106.1, 53.8.

-

IR (KBr, cm⁻¹): 2220 (C≡N), 1725 (C=O), 1600 (C=C).

Conclusion

The Knoevenagel condensation provides an efficient and versatile method for the synthesis of methyl α-cyanocinnamate. A variety of catalytic systems can be employed, often with high yields under mild conditions. The choice of catalyst and reaction conditions can be tailored to specific laboratory needs, including considerations for green chemistry principles. This guide provides the necessary information for researchers and professionals to successfully synthesize and characterize this important chemical intermediate.

References

An In-depth Technical Guide to Methyl α-Cyanocinnamate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl α-cyanocinnamate, a derivative of cinnamic acid, is a versatile organic compound with significant potential in various scientific and industrial fields. Its unique chemical structure, featuring a conjugated system with cyano and ester functional groups, imparts a range of interesting physical and chemical properties. This technical guide provides a comprehensive overview of methyl α-cyanocinnamate, covering its core physical and chemical characteristics, spectroscopic profile, synthesis, and exploration of its potential biological activities. The information is curated to be a valuable resource for researchers, chemists, and professionals involved in drug discovery and material science.

Physicochemical Properties

Methyl α-cyanocinnamate is a solid at room temperature. Its key physical and chemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of Methyl α-Cyanocinnamate

| Property | Value | Reference |

| IUPAC Name | methyl (2E)-2-cyano-3-phenylprop-2-enoate | [1][2] |

| Synonyms | Methyl 2-cyano-3-phenylacrylate, Benzalcyanoacetic acid methyl ester | [2][3] |

| CAS Number | 3695-84-9 | [1][2][3][4] |

| Molecular Formula | C₁₁H₉NO₂ | [1][2][3][4] |

| Molecular Weight | 187.19 g/mol | [1][3][4] |

| Melting Point | 93 °C | [3][4][5] |

| Boiling Point | 317.8 °C at 760 mmHg | [2][3] |

| Density | 1.169 g/cm³ | [2][3] |

| Flash Point | 148.6 °C | [2][3] |

| Appearance | White to off-white solid/powder | [6] |

| Solubility | Soluble in acetone, methyl ethyl ketone, nitromethane, and dichloromethane.[7] Insoluble in water.[8] | |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [3][4] |

Table 2: Computed Properties of Methyl α-Cyanocinnamate

| Property | Value | Reference |

| XLogP3 | 2.1 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Exact Mass | 187.06332853 g/mol | [3] |

| Monoisotopic Mass | 187.06332 Da | [9] |

| Topological Polar Surface Area | 50.1 Ų | [3] |

| Heavy Atom Count | 14 | [3] |

Spectroscopic Data

The structural features of methyl α-cyanocinnamate have been elucidated through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of methyl α-cyanocinnamate displays characteristic absorption bands corresponding to its functional groups. The strong, sharp band for the nitrile group (C≡N) stretching vibration is typically observed in the range of 2240-2260 cm⁻¹. The carbonyl group (C=O) of the α,β-unsaturated ester gives rise to an intense absorption between 1700 and 1750 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the structure and stereochemistry of methyl α-cyanocinnamate.

-

¹H NMR: The proton NMR spectrum would show signals for the aromatic protons of the phenyl group, a singlet for the vinylic proton, and a singlet for the methyl ester protons. The chemical shifts and coupling constants are consistent with the (E)-stereochemistry.

-

¹³C NMR: The carbon NMR spectrum reveals distinct signals for the carbonyl carbon, the nitrile carbon, the carbons of the double bond, the aromatic carbons, and the methyl ester carbon. The chemical shifts are influenced by the electron-withdrawing nature of the cyano and ester groups and the conjugation with the phenyl ring.[1] For instance, the nitrile carbon appears around 116.24 ppm, while the carbonyl carbon resonates further downfield.[1]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of methyl α-cyanocinnamate. The electron ionization (EI) mass spectrum typically shows a molecular ion peak [M]⁺ at m/z 187.[1] Characteristic fragmentation patterns, including the loss of the methoxy group or the entire ester functionality, can be observed, providing further structural information.[1]

Chemical Properties and Reactivity

Methyl α-cyanocinnamate's reactivity is dictated by its functional groups and the conjugated system.

-

Knoevenagel Condensation: It is synthesized via the Knoevenagel condensation of benzaldehyde and methyl cyanoacetate.[2] This reaction is a cornerstone for the formation of the C=C double bond in this molecule.

-

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid, α-cyanocinnamic acid, under acidic or basic conditions.[1]

-

Polymerization: The activated double bond allows methyl α-cyanocinnamate to participate in polymerization reactions, making it a monomer for the synthesis of functional polymers.[1]

-

Copolymerization: It can be copolymerized with other monomers like styrene to create copolymers with unique properties.[1]

Experimental Protocols

Synthesis of Methyl α-Cyanocinnamate via Knoevenagel Condensation

This protocol is a representative example based on the principles of the Knoevenagel condensation.

Materials:

-

Benzaldehyde

-

Methyl cyanoacetate

-

A basic catalyst (e.g., piperidine, potassium nickel(II) phosphonitride)[2]

-

A suitable solvent (e.g., ethanol, toluene)

-

Apparatus for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzaldehyde (1 equivalent) and methyl cyanoacetate (1 equivalent) in the chosen solvent.

-

Add a catalytic amount of the basic catalyst to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Purification by Recrystallization

Procedure:

-

Dissolve the crude methyl α-cyanocinnamate in a minimum amount of a hot solvent (e.g., ethanol).

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals in a vacuum oven.

Analytical Characterization Workflow

A typical workflow for the analytical characterization of synthesized methyl α-cyanocinnamate is outlined below.

Applications and Biological Activity

Methyl α-cyanocinnamate is a valuable intermediate in organic synthesis and has potential applications in material science and drug discovery.

-

Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds and other complex organic molecules.[1]

-

Material Science: Its ability to undergo polymerization makes it a candidate for the development of specialty polymers and materials.[1]

-

Potential Biological Activity:

-

Antitumor Properties: While direct studies on methyl α-cyanocinnamate are limited, related cinnamic acid derivatives have been investigated for their potential antitumor activities.[1] The proposed mechanisms for related compounds often involve the induction of apoptosis and inhibition of cell proliferation.[10][11]

-

Antifungal Properties: Some cyanoacrylate derivatives have shown antifungal activity.[1] The mechanism of action for similar compounds can involve the disruption of the fungal cell membrane and the generation of reactive oxygen species.[9][12]

-

It is important to note that the biological activities of methyl α-cyanocinnamate itself require more extensive investigation to elucidate the specific mechanisms and signaling pathways involved.

Conclusion

Methyl α-cyanocinnamate is a compound of significant interest due to its versatile chemical nature and potential applications. This technical guide has provided a detailed overview of its physical and chemical properties, spectroscopic data, a representative synthetic protocol, and a summary of its known and potential applications. The structured presentation of data in tables and the visualization of key processes aim to facilitate a deeper understanding and further research into this promising molecule for professionals in the fields of chemistry, material science, and drug development. Further exploration into its biological activities and the underlying signaling pathways is warranted to fully realize its therapeutic potential.

References

- 1. Separation of Sodium methyl cyanocarbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. researchgate.net [researchgate.net]

- 3. Antifungal mechanisms by which a novel Pseudomonas aeruginosa phenazine toxin kills Candida albicans in biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 6. e-century.us [e-century.us]

- 7. bepls.com [bepls.com]

- 8. 18-101 Merbouh [edu.utsunomiya-u.ac.jp]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of the antitumor activity of 5,5'-bis(2'-tetrahydropyranyl) secalonic acid D against Meth-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The antitumor activities of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Methyl Alpha-Cyanocinnamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl alpha-cyanocinnamate is a derivative of cinnamic acid that belongs to a class of compounds known to interact with fundamental cellular metabolic processes. This technical guide provides a detailed examination of the core mechanism of action of this compound and its analogs, focusing on their role as inhibitors of the mitochondrial pyruvate carrier (MPC). By elucidating the biochemical pathways, experimental validation, and downstream cellular consequences of this inhibition, this document serves as a comprehensive resource for professionals in biomedical research and drug development.

The transport of pyruvate into the mitochondrial matrix is a critical control point in cellular metabolism, linking glycolysis in the cytosol to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation within the mitochondria.[1][2] The mitochondrial pyruvate carrier, a heterodimeric protein complex composed of MPC1 and MPC2 subunits embedded in the inner mitochondrial membrane, facilitates this transport.[2][3] Alpha-cyanocinnamate and its derivatives are well-established, potent inhibitors of the MPC.[4][5] While specific quantitative data for the methyl ester of alpha-cyanocinnamate is not extensively reported in publicly available literature, its mechanism of action is inferred to be consistent with that of its close analogs, such as UK-5099 and the parent compound, alpha-cyanocinnamate. These compounds act as specific and potent inhibitors of the MPC, thereby blocking the entry of pyruvate into the mitochondria.[1][4] This inhibition triggers a significant metabolic reprogramming within the cell, with profound implications for various physiological and pathological states, including metabolic disorders, neurodegenerative diseases, and cancer.[1][2][6]

Core Mechanism of Action: Inhibition of the Mitochondrial Pyruvate Carrier

The primary molecular target of this compound and its analogs is the mitochondrial pyruvate carrier (MPC).[1][4] By binding to the MPC, these inhibitors obstruct the translocation of pyruvate from the cytosol into the mitochondrial matrix.[1] This blockade has direct and cascading effects on cellular metabolism.

With the primary route for pyruvate entry into the TCA cycle severed, the cell is forced to rely on alternative pathways to maintain energy production and biosynthetic processes. This metabolic rewiring includes an increased dependence on glycolysis for ATP production, leading to a higher rate of lactate fermentation.[2] Furthermore, to fuel the TCA cycle, cells upregulate the catabolism of alternative substrates, most notably glutamine (glutaminolysis) and fatty acids (beta-oxidation).[6][7]

Signaling Pathways Affected by MPC Inhibition

The inhibition of the MPC and the subsequent metabolic stress activate several key signaling pathways that govern cellular homeostasis and survival.

Quantitative Data on MPC Inhibition

| Compound | IC50 | Bioassay | Reference |

| UK-5099 | 0.140 µM | Oxygen Consumption Rate | [3] |

| α-Cyanocinnamate | 200.0 nM | Oxygen Uptake | [3] |

Experimental Protocols

The investigation of this compound's mechanism of action relies on a suite of well-defined experimental protocols designed to measure mitochondrial pyruvate transport and its downstream metabolic consequences.

Measurement of Mitochondrial Pyruvate Carrier Activity

A common method to assess MPC activity is through the measurement of radiolabeled pyruvate uptake in isolated mitochondria.[8][9]

Protocol: [¹⁴C]Pyruvate Uptake Assay in Isolated Mitochondria

-

Mitochondrial Isolation: Isolate mitochondria from cultured cells or tissues using differential centrifugation.[10][11]

-

Reaction Setup: Prepare a reaction buffer containing [¹⁴C]pyruvate of a known specific activity.

-

Initiation of Uptake: Add the isolated mitochondria to the reaction buffer to initiate pyruvate uptake.

-

Inhibitor Stop: At defined time points, add a potent MPC inhibitor, such as UK-5099 or the experimental compound (this compound), to halt pyruvate transport.[9] This is known as the "inhibitor stop" method.

-

Separation: Rapidly separate the mitochondria from the reaction buffer, typically by centrifugation through a dense, non-aqueous layer (e.g., silicone oil) or by rapid filtration.[9]

-

Quantification: Lyse the mitochondrial pellet and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the rate of pyruvate uptake and determine the inhibitory potency (e.g., IC50) of the test compound by performing the assay with a range of inhibitor concentrations.

Assessment of Cellular Respiration

The impact of MPC inhibition on overall cellular metabolism can be effectively monitored by measuring the oxygen consumption rate (OCR) using extracellular flux analyzers.[1][12]

Protocol: Seahorse XF Cell Mito Stress Test

-

Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere.[1]

-

Assay Medium: Replace the culture medium with a specialized assay medium containing pyruvate and other substrates as required.

-

Instrument Setup: Load the cell plate into the Seahorse XF Analyzer and perform a standard mitochondrial stress test protocol.[1]

-

Sequential Injections: The instrument sequentially injects various compounds to probe different aspects of mitochondrial function:

-

Basal OCR: Measure the baseline oxygen consumption.

-

MPC Inhibitor: Inject this compound or a control inhibitor (e.g., UK-5099) to measure the extent of pyruvate-dependent respiration.

-

Oligomycin: Inhibit ATP synthase to determine ATP-linked respiration.

-

FCCP: An uncoupler that collapses the mitochondrial membrane potential, revealing the maximal respiration rate.

-

Rotenone/Antimycin A: Inhibit Complex I and III of the electron transport chain to shut down mitochondrial respiration and determine non-mitochondrial oxygen consumption.

-

-

Data Analysis: Normalize the OCR data to cell number or protein concentration and analyze the various parameters of mitochondrial respiration.[1]

Conclusion

This compound, in line with its chemical analogs, functions as a potent inhibitor of the mitochondrial pyruvate carrier. This action serves as a metabolic switch, forcing cells to shift from pyruvate-fueled oxidative phosphorylation to glycolysis and the oxidation of alternative substrates such as glutamine and fatty acids. The resulting metabolic stress activates key signaling pathways, including AMPK and the integrated stress response. The experimental protocols outlined in this guide provide a robust framework for the detailed investigation of these effects. For researchers and professionals in drug development, a thorough understanding of this mechanism is crucial for exploring the therapeutic potential of MPC inhibitors in a range of diseases characterized by metabolic dysregulation.

References

- 1. benchchem.com [benchchem.com]

- 2. Mitochondrial pyruvate import is a metabolic vulnerability in androgen receptor-driven prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the Development of Mitochondrial Pyruvate Carrier Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fifty years of the mitochondrial pyruvate carrier: New insights into its structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanism of the inhibition of the mitochondrial pyruvate transportater by alpha-cyanocinnamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scirp.org [scirp.org]

- 8. Research Portal [iro.uiowa.edu]

- 9. A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Cyanocinnamate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanocinnamate derivatives, a class of organic compounds characterized by a cinnamic acid backbone with a cyano group at the α-position, have emerged as a versatile scaffold in medicinal chemistry and drug discovery. Their intrinsic chemical properties, particularly the electron-withdrawing nature of the cyano group and the conjugated system, confer a wide range of biological activities. This technical guide provides an in-depth overview of the core biological activities of cyanocinnamate derivatives, with a focus on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Core Biological Activities and Mechanisms of Action

The primary biological activities of cyanocinnamate derivatives can be broadly categorized into anticancer, anti-inflammatory, and neuroprotective effects. These activities stem from their ability to selectively interact with and inhibit various key proteins involved in disease pathogenesis.

Anticancer Activity: Targeting Cellular Metabolism and Signaling

A significant body of research has focused on the anticancer potential of cyanocinnamate derivatives, which primarily revolves around the disruption of cancer cell metabolism and the inhibition of pro-tumorigenic signaling pathways.

Cancer cells exhibit a metabolic phenotype characterized by high rates of glycolysis, even in the presence of oxygen (the Warburg effect), leading to the production of large amounts of lactic acid. To maintain intracellular pH and sustain high glycolytic rates, cancer cells upregulate monocarboxylate transporters (MCTs), particularly MCT1 and MCT4, to export lactate. Cyanocinnamate derivatives have been identified as potent inhibitors of both MCT1 and MCT4. By blocking lactate efflux, these compounds induce intracellular acidosis and disrupt the metabolic symbiosis within the tumor microenvironment, ultimately leading to cancer cell death.

Signaling Pathway: Inhibition of Lactate Efflux and Disruption of Glycolysis

Caption: Inhibition of MCT1/4 by cyanocinnamate derivatives.

The mitochondrial pyruvate carrier (MPC) is a protein complex located in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. Once inside the mitochondria, pyruvate is a key substrate for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. Certain cyanocinnamate derivatives are known to inhibit the MPC.[1] This blockade of pyruvate import forces a metabolic shift away from mitochondrial respiration, which can be detrimental to cancer cells that rely on this pathway for energy production.

Some cyanocinnamate derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[2][3] An increased Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the activation of the caspase cascade, culminating in programmed cell death.[2][3][4]

Signaling Pathway: Intrinsic Pathway of Apoptosis

Caption: Induction of apoptosis by cyanocinnamate derivatives.

Hybrid molecules incorporating a cyanocinnamate moiety have demonstrated multi-targeted anticancer activity by inhibiting both cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor 2 (VEGFR-2).[5][6] COX-2 is an enzyme that is often overexpressed in tumors and contributes to inflammation and cell proliferation. VEGFR-2 is a key receptor in angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[7][8][9] Dual inhibition of these targets can simultaneously reduce inflammation, curb cell proliferation, and cut off the tumor's blood supply.

Signaling Pathway: Inhibition of COX-2 and VEGFR-2 Signaling

Caption: Dual inhibition of VEGFR-2 and COX-2 by hybrid cyanocinnamates.

Anti-Inflammatory Activity: Inhibition of Lipoxygenases

Certain cyanocinnamate derivatives, such as cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC), are potent inhibitors of 5-lipoxygenase (5-LOX).[10][11][12] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators involved in various inflammatory diseases. By inhibiting 5-LOX, these derivatives can reduce the production of leukotrienes and thereby exert anti-inflammatory effects.

Neuroprotective Activity

Emerging research indicates that some cyanocinnamate derivatives possess neuroprotective properties.[13][14][15][16] The mechanisms underlying these effects are multifaceted and include the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[14] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease. Additionally, their antioxidant properties may contribute to neuroprotection by mitigating oxidative stress, a common factor in neurodegenerative diseases.[13]

Quantitative Biological Data

The following tables summarize the quantitative biological data for representative cyanocinnamate derivatives against various molecular targets.

Table 1: Inhibition of Monocarboxylate Transporters (MCTs)

| Compound | Target | IC50 (nM) | Cell Line/Assay System | Reference |

| Compound 9 (2-alkoxy-N,N-dialkyl cyanocinnamate) | MCT1 | ~8-12 | RBE4 cells ([¹⁴C]-lactate uptake) | [17] |

| Compound 9 (2-alkoxy-N,N-dialkyl cyanocinnamate) | MCT4 | ~11-20 | RBE4 cells ([¹⁴C]-lactate uptake) | [17] |

| Cyanocinnamic acids 22-24, 26 | MCT1 | 8-12 | RBE4 cells ([¹⁴C]-lactate uptake) | |

| α-Cyano-4-hydroxycinnamic acid (CHC) | MCT1 | >100,000 | RBE4 cells ([¹⁴C]-lactate uptake) |

Table 2: Inhibition of Various Enzymes

| Compound | Target | IC50 / Ki | Assay System | Reference |

| α-Cyano-3,4-dihydroxythiocinnamamide | Aldehyde Dehydrogenase (low Km) | Ki = 0.6 µM | Rat liver mitochondria | [18] |

| α-Cyano-3,4,5-trihydroxycinnamonitrile | Aldehyde Dehydrogenase (low Km) | Ki = 2.6 µM | Rat liver mitochondria | [18] |

| Cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC) | 5-Lipoxygenase (5-LOX) | 9-25 nM | Purified human recombinant enzyme | [10][11][12] |

| Cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC) | Platelet-type 12-LOX (p12-LOX) | ~500 nM | Not specified | [19] |

| Cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC) | 15-Lipoxygenase-1 (15-LOX-1) | ~300 nM | Not specified | [19] |

| Compound 7 (Azacoumarin–α-cyanocinnamate hybrid) | COX-1 | 7.492 µM | Enzyme inhibition assay | [6][20] |

| Compound 7 (Azacoumarin–α-cyanocinnamate hybrid) | COX-2 | 1.264 µM | Enzyme inhibition assay | [6][20] |

Table 3: Anticancer Activity (Cytotoxicity)

| Compound | Cell Line | IC50 (µM) | Assay | Reference |

| Compound 7 (Azacoumarin–α-cyanocinnamate hybrid) | MCF-7 (Breast cancer) | 7.65 | MTT assay | [5][6] |

| Compound 7 (Azacoumarin–α-cyanocinnamate hybrid) | MDA-MB-231 (Breast cancer) | 9.7 | MTT assay | [5][6] |

| Compound 9 (2-alkoxy-N,N-dialkyl cyanocinnamate) | WiDr (Colorectal adenocarcinoma) | 4.2 | SRB assay | [17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the study of cyanocinnamate derivatives.

Synthesis of α-Cyanocinnamic Acid Derivatives (General Knoevenagel Condensation)

A common method for the synthesis of α-cyanocinnamic acid derivatives is the Knoevenagel condensation.[6][21]

-

Reactants: An appropriately substituted benzaldehyde and a compound with an active methylene group (e.g., ethyl cyanoacetate or malononitrile) are used as starting materials.

-

Catalyst: A weak base, such as piperidine or ammonium acetate, is typically used to catalyze the reaction.[6]

-

Solvent: A suitable solvent, such as ethanol or acetic acid, is used.[22]

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.

-

Work-up and Purification: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.

Monocarboxylate Transporter (MCT) Inhibition Assay ([¹⁴C]-L-Lactate Uptake)

This assay measures the ability of a compound to inhibit the uptake of radiolabeled lactate into cells expressing the target MCT.[14][17][23]

-

Cell Culture: Plate cells expressing the MCT of interest (e.g., MCT1 or MCT4) in a multi-well plate and grow to a suitable confluency.

-

Pre-incubation: Wash the cells with an uptake buffer and then pre-incubate them with the cyanocinnamate derivative at various concentrations.

-

Uptake Initiation: Add a solution containing [¹⁴C]-L-lactate to initiate the uptake.

-

Uptake Termination: After a short incubation period, rapidly wash the cells with ice-cold buffer to stop the uptake.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Mitochondrial Pyruvate Carrier (MPC) Inhibition Assay

This assay assesses the inhibition of pyruvate transport into isolated mitochondria.[11][24]

-

Mitochondrial Isolation: Isolate mitochondria from a suitable tissue source (e.g., rat liver or heart) by differential centrifugation.

-

Pre-incubation: Incubate the isolated mitochondria with the test compound.

-

Pyruvate Uptake: Add radiolabeled pyruvate (e.g., [¹⁴C]pyruvate) to the mitochondrial suspension.

-

Separation: After a defined time, separate the mitochondria from the incubation medium, for example, by centrifugation through a layer of silicone oil.

-

Quantification: Measure the radioactivity in the mitochondrial pellet.

-

Data Analysis: Determine the extent of inhibition of pyruvate uptake by the test compound.

Cell Viability/Cytotoxicity Assay (MTT or XTT Assay)

These colorimetric assays are used to assess the effect of a compound on cell proliferation and viability.[25][26][27][28]

-

Cell Seeding: Seed cells in a 96-well plate at a specific density.

-

Compound Treatment: Treat the cells with a range of concentrations of the cyanocinnamate derivative for a defined period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add MTT or XTT reagent to each well. Viable cells with active metabolism will reduce the tetrazolium salt to a colored formazan product.

-

Solubilization (for MTT): Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression levels of proteins involved in apoptosis.[2][4][29][30][31]

-

Cell Lysis: Treat cells with the cyanocinnamate derivative, then lyse the cells to extract the total protein.

-

Protein Quantification: Determine the protein concentration in each lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3).

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Logical Workflow: Drug Discovery Cascade for Cyanocinnamate Derivatives

The following diagram illustrates a typical drug discovery workflow for the identification and characterization of novel cyanocinnamate derivatives as enzyme inhibitors.

Caption: Drug discovery workflow for cyanocinnamate enzyme inhibitors.

Conclusion

Cyanocinnamate derivatives represent a promising class of compounds with a diverse range of biological activities. Their ability to target key metabolic and signaling pathways implicated in cancer, inflammation, and neurodegeneration makes them attractive candidates for further drug development. This technical guide has provided a comprehensive overview of their mechanisms of action, supported by quantitative data and detailed experimental protocols, to facilitate future research and development in this exciting field. The continued exploration of the structure-activity relationships and the development of novel hybrid molecules are expected to unlock the full therapeutic potential of this versatile chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 6. attogene.com [attogene.com]

- 7. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Neuroprotective Effects of Cyanidin Derivatives on AlCl3-Induced Zebrafish Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Monocarboxylate Transporter-1 (MCT1)-Mediated Lactate Uptake Protects Pancreatic Adenocarcinoma Cells from Oxidative Stress during Glutamine Scarcity Thereby Promoting Resistance against Inhibitors of Glutamine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Daphnetin, a natural coumarin derivative, provides the neuroprotection against glutamate-induced toxicity in HT22 cells and ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. jocpr.com [jocpr.com]

- 22. biorxiv.org [biorxiv.org]

- 23. benchchem.com [benchchem.com]

- 24. reddit.com [reddit.com]

- 25. External Resources | Graphviz [graphviz.org]

- 26. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 27. m.youtube.com [m.youtube.com]

- 28. dot | Graphviz [graphviz.org]

- 29. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]

- 30. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 31. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Investigation of Methyl α-Cyanocinnamate Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl α-cyanocinnamate, a derivative of cinnamic acid, presents a promising scaffold for the development of novel cytotoxic agents. The introduction of an electron-withdrawing cyano group at the alpha position of the cinnamate structure is hypothesized to enhance its electrophilicity, thereby increasing its potential for interaction with biological nucleophiles and augmenting its cytotoxic effects. This technical guide provides a comprehensive overview of the initial investigative framework for assessing the cytotoxicity of methyl α-cyanocinnamate. It consolidates available data on related compounds, details essential experimental protocols for in vitro evaluation, and proposes a putative signaling pathway for its cytotoxic mechanism of action. This document is intended to serve as a foundational resource for researchers initiating studies into the anticancer potential of this and similar compounds.

Introduction

Cinnamic acid and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer properties.[1] The structural versatility of the cinnamic acid backbone allows for extensive modifications to modulate its pharmacokinetic and pharmacodynamic properties. A key strategy for enhancing the cytotoxic potential of these compounds is the introduction of an electron-withdrawing group, such as a cyano (–C≡N) moiety. Studies on various cinnamic acid derivatives have demonstrated that the presence of a cyano group can significantly increase their cytotoxic efficacy against a range of cancer cell lines.[2][3][4] This is attributed to the increased reactivity of the α,β-unsaturated system, making it more susceptible to nucleophilic attack by cellular macromolecules, which can disrupt cellular processes and induce cell death.

This guide focuses on the initial cytotoxic investigation of methyl α-cyanocinnamate. Due to a lack of extensive direct research on this specific compound, this document synthesizes findings from closely related α-cyanocinnamate derivatives to provide a robust starting point for its evaluation.

Quantitative Cytotoxicity Data

| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |

| 4-Cyanocinnamic acid derivative* | HeLa | MTT | 72 | ~50 | Sova et al., 2013 |

| K562 | MTT | 72 | ~42 | Sova et al., 2013 | |

| Fem-x | MTT | 72 | ~60 | Sova et al., 2013 | |

| MCF-7 | MTT | 72 | ~55 | Sova et al., 2013 | |

| Azacoumarin–α-cyanocinnamate hybrid | MCF-7 | MTT | 48 | 7.65 | Al-Warhi et al. |

| MDA-MB-231 | MTT | 48 | 9.7 | Al-Warhi et al. |

Note: The exact structure of the 4-cyanocinnamic acid derivative in the Sova et al. study is not methyl α-cyanocinnamate but serves as a relevant proxy for the potential cytotoxicity conferred by the cyano group.

Experimental Protocols

A crucial first step in evaluating the cytotoxic potential of methyl α-cyanocinnamate is to determine its effect on cell viability using robust and reproducible in vitro assays. The following is a detailed protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay for Cytotoxicity

Objective: To determine the concentration of methyl α-cyanocinnamate that inhibits the metabolic activity of cultured cancer cells by 50% (IC50).

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Methyl α-cyanocinnamate

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-buffered saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of methyl α-cyanocinnamate in DMSO.

-

Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of methyl α-cyanocinnamate. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Experimental Workflow Diagram

References

Methyl α-Cyanocinnamate: A Versatile Precursor in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl α-cyanocinnamate, a derivative of cinnamic acid, has emerged as a significant building block in medicinal chemistry. Its reactive α,β-unsaturated system, coupled with the electron-withdrawing cyano and ester groups, makes it a versatile precursor for the synthesis of a diverse range of heterocyclic compounds and molecules with significant therapeutic potential. This guide provides a comprehensive overview of the synthesis, properties, and pharmaceutical applications of methyl α-cyanocinnamate and its derivatives, with a focus on its role in the development of anticancer agents and mitochondrial pyruvate carrier (MPC) inhibitors.

Chemical and Physical Properties

Methyl α-cyanocinnamate is a stable crystalline solid. Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| CAS Number | 3695-84-9 |

| Melting Point | 93-95 °C |

| Boiling Point | 317.8 °C at 760 mmHg |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in common organic solvents such as ethanol, methanol, and dichloromethane. |

Synthesis of Methyl α-Cyanocinnamate

The most common and efficient method for the synthesis of methyl α-cyanocinnamate and its derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound, in this case, methyl cyanoacetate.

General Experimental Protocol: Knoevenagel Condensation

A general procedure for the synthesis of methyl α-cyanocinnamate derivatives is as follows:

-

To a solution of the appropriately substituted benzaldehyde (1 mmol) and methyl cyanoacetate (1 mmol) in a suitable solvent (e.g., ethanol, hexane, or toluene), a catalytic amount of a base is added.[1][2]

-

Commonly used catalysts include piperidine, pyridine, ammonium acetate, or solid bases like alumina-potassium oxide.[1][3]

-

The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates and the catalyst used. Reaction times can range from a few minutes to several hours.[1][4]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

The crude product is then purified by recrystallization from a suitable solvent to afford the desired methyl α-cyanocinnamate derivative.[2]

The following diagram illustrates the general workflow for the synthesis of methyl α-cyanocinnamate.

Quantitative Data for Synthesis

The yield of the Knoevenagel condensation is generally high, often exceeding 80%. The table below summarizes representative yields for the synthesis of ethyl 2-cyano-3-phenylacrylate, a close analog of methyl α-cyanocinnamate, using different catalysts.

| Catalyst | Solvent | Reaction Time | Yield (%) |

| Diisopropylethylammonium acetate | Hexane | 3-6 hours | 91 |

| DBU/Water | Water | Not specified | High |

| Al₂O₃-OK | Ethanol | Not specified | 80-99[3] |

| Pyridine (ultrasound) | Not specified | Not specified | 80-96[3] |

Pharmaceutical Applications

Methyl α-cyanocinnamate serves as a key intermediate in the synthesis of various pharmaceutically active compounds. Its derivatives have shown significant promise as anticancer agents and inhibitors of the mitochondrial pyruvate carrier.

Anticancer Agents

Cinnamic acid and its derivatives have been extensively studied for their potential as anticancer agents.[5] The α,β-unsaturated carbonyl moiety in these compounds can act as a Michael acceptor, enabling covalent interaction with biological nucleophiles, such as cysteine residues in proteins, leading to the modulation of various signaling pathways involved in cancer progression.

A study on novel cinnamic acid derivatives synthesized via the Knoevenagel condensation demonstrated significant in vitro cytotoxicity against various cancer cell lines.[6][7] The IC₅₀ values for some of these compounds are presented below.

| Compound | HT-29 (Colon Cancer) IC₅₀ (μM) | A-549 (Lung Cancer) IC₅₀ (μM) | OAW-42 (Ovarian Cancer) IC₅₀ (μM) | MDA-MB-231 (Breast Cancer) IC₅₀ (μM) | HeLa (Cervical Cancer) IC₅₀ (μM) |

| 4ii | >150 | >150 | 105 | >150 | 130 |

| 1i | >150 | >150 | >150 | >150 | >150 |

| 2i | >150 | >150 | >150 | >150 | >150 |

The following diagram depicts a simplified signaling pathway that can be targeted by cinnamic acid derivatives, leading to apoptosis in cancer cells.

Mitochondrial Pyruvate Carrier (MPC) Inhibitors

The mitochondrial pyruvate carrier (MPC) is a protein complex located in the inner mitochondrial membrane that facilitates the transport of pyruvate from the cytosol into the mitochondrial matrix. Inhibition of MPC has emerged as a promising therapeutic strategy for various conditions, including cancer, metabolic diseases, and hair loss.[8]

Methyl α-cyanocinnamate derivatives, notably UK-5099 and its analogs, are potent inhibitors of MPC.[9][10] By blocking pyruvate import into mitochondria, these inhibitors shift cellular metabolism from oxidative phosphorylation towards glycolysis, leading to increased lactate production. This metabolic reprogramming has been shown to promote the proliferation of hair follicle stem cells, suggesting a potential treatment for hair loss.[8][11]

A study on novel cyano-cinnamate derivatives of UK-5099 demonstrated their ability to promote cellular lactate production, an indicator of MPC inhibition.[11]

| Compound | Lactate Production (μmol/10⁶ cells) |

| UK-5099 | 0.185 |

| Compound 4i | 0.322 |

The mechanism of action of MPC inhibitors is illustrated in the following diagram.

Conclusion

Methyl α-cyanocinnamate is a highly valuable and versatile precursor in the synthesis of pharmaceutical compounds. Its straightforward synthesis via the Knoevenagel condensation and the reactivity of its functional groups allow for the generation of a wide array of derivatives with significant biological activities. The demonstrated potential of these derivatives as anticancer agents and mitochondrial pyruvate carrier inhibitors highlights the importance of methyl α-cyanocinnamate in modern drug discovery and development. Further exploration of the chemical space around this scaffold is likely to yield novel therapeutic agents for a variety of diseases.

References

- 1. asianpubs.org [asianpubs.org]

- 2. jmcs.org.mx [jmcs.org.mx]

- 3. researchgate.net [researchgate.net]

- 4. bhu.ac.in [bhu.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel cinnamic acid derivatives as antioxidant and anticancer agents: design, synthesis and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Key features of inhibitor binding to the human mitochondrial pyruvate carrier hetero-dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and biological evaluation of novel cyano-cinnamate derivatives as mitochondrial pyruvate carrier inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-cyano-3-phenyl-2-propenoate (CAS 3695-84-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-cyano-3-phenyl-2-propenoate, also known as Methyl α-cyanocinnamate (CAS 3695-84-9), is an α,β-unsaturated carbonyl compound belonging to the cinnamic acid derivative family. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and known and potential biological activities. While specific biological data for this exact compound is limited in publicly available literature, this guide draws upon extensive research on structurally related cinnamic acid derivatives to highlight its potential as a subject for further investigation in drug discovery and development. This document includes detailed experimental protocols for its synthesis and for assays relevant to its potential biological effects, alongside visualizations of key experimental workflows and potential signaling pathways.

Chemical Structure and Properties

Methyl 2-cyano-3-phenyl-2-propenoate is characterized by a phenyl group conjugated to an acrylate backbone, with a nitrile group attached to the α-carbon. This structure confers specific chemical reactivity and potential for biological activity.

Chemical Structure:

Synonyms: Methyl α-cyanocinnamate, Methyl benzalcyanoacetate, 2-Cyano-3-phenyl-2-propenoic acid methyl ester[1] Molecular Formula: C₁₁H₉NO₂[1] Molecular Weight: 187.19 g/mol[1]

Table 1: Physicochemical Properties of Methyl 2-cyano-3-phenyl-2-propenoate

| Property | Value | Reference |

| Physical Form | White to yellow powder or crystals | --INVALID-LINK-- |

| Boiling Point | 317.8 °C at 760 mmHg | --INVALID-LINK-- |

| Flash Point | 148.6 °C | --INVALID-LINK-- |

| Density | 1.169 g/cm³ | --INVALID-LINK-- |

| InChI Key | XLNFLJOWTRDNCX-JXMROGBWSA-N | --INVALID-LINK-- |

Synthesis

The primary synthetic route to Methyl 2-cyano-3-phenyl-2-propenoate is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, methyl cyanoacetate, with an aldehyde, benzaldehyde.

Experimental Protocol: Knoevenagel Condensation

This protocol is a generalized procedure based on established methods for the synthesis of cyanoacrylates.[2][3][4][5][6]

Materials:

-

Benzaldehyde

-

Methyl cyanoacetate

-

Piperidine or another suitable base (e.g., DBU)

-

Ethanol or another suitable solvent

-

Glacial acetic acid (optional, for neutralization)

-

Magnetic stirrer and hotplate

-

Reflux condenser

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzaldehyde (1 equivalent) in ethanol.

-

Add methyl cyanoacetate (1.1 equivalents) to the solution.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Biological Activities and Potential Applications

While specific biological data for Methyl 2-cyano-3-phenyl-2-propenoate is not extensively documented, the broader class of cinnamic acid derivatives exhibits a wide range of biological activities. The presence of the α,β-unsaturated carbonyl moiety makes it a potential Michael acceptor, which can contribute to its biological effects.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of cinnamic acid derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.[7]

Table 2: Cytotoxicity of Structurally Related Cinnamic Acid Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 5 (a novel cinnamic acid derivative) | A-549 (Lung) | 10.36 | |

| Methyl-substituted cinnamic acid amide derivatives | A-549 (Lung) | 10.36 - 11.38 | |

| Cinnamic acid amides | A-549 (Lung) | 10 - 18 | |

| Cinnamic acid ester and amide derivatives | HeLa, K562, Fem-x, MCF-7 | 42 - 166 | [1][8] |

The data in Table 2 suggests that derivatives of cinnamic acid, including esters and amides, possess significant cytotoxic activity against lung and other cancer cell lines. The presence of electron-withdrawing groups, such as the cyano group in Methyl 2-cyano-3-phenyl-2-propenoate, has been noted to enhance cytotoxic effects.[1][8]

Antimicrobial and Antifungal Activity

Cinnamic acid and its derivatives have been reported to possess antimicrobial and antifungal properties. The mechanism is thought to involve disruption of the cell membrane and inhibition of essential enzymes.

Anti-inflammatory Activity

Phenylpropanoids, the class of compounds to which Methyl 2-cyano-3-phenyl-2-propenoate belongs, are known to possess anti-inflammatory properties.[6][10] The anti-inflammatory effects of some cinnamic acid derivatives are attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and the modulation of inflammatory signaling pathways such as NF-κB.[11][12]

Enzyme Inhibition

Derivatives of 2-cyano-3-phenyl-acrylamide have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin synthesis. This suggests that Methyl 2-cyano-3-phenyl-2-propenoate could also exhibit tyrosinase inhibitory activity, making it a candidate for research in hyperpigmentation disorders.

Experimental Protocols for Biological Assays

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3][7][13][14][15]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of Methyl 2-cyano-3-phenyl-2-propenoate. Include appropriate controls (untreated cells and vehicle-treated cells). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Tyrosinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.[7][15][16][17]

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, a colored product. The rate of dopachrome formation, measured by absorbance at ~475 nm, is reduced in the presence of an inhibitor.

Materials:

-

Mushroom Tyrosinase

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Phosphate Buffer (e.g., 0.1 M, pH 6.8)

-

Test compound (Methyl 2-cyano-3-phenyl-2-propenoate)

-

Positive control (e.g., Kojic acid)

-

96-well microplate and reader

Procedure:

-

Reagent Preparation: Prepare solutions of tyrosinase, L-DOPA, test compound, and positive control in phosphate buffer.

-

Assay Setup: In a 96-well plate, add buffer, tyrosinase solution, and the test compound (or control) to the designated wells.

-

Pre-incubation: Incubate the plate for 10 minutes at a controlled temperature (e.g., 25°C or 37°C).

-

Reaction Initiation: Add L-DOPA solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 475 nm in kinetic mode for a set period (e.g., 20-60 minutes).

-

Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rate in the presence of the test compound to the control. The IC₅₀ value can be calculated from a dose-response curve.

Potential Signaling Pathways

While direct evidence for the modulation of specific signaling pathways by Methyl 2-cyano-3-phenyl-2-propenoate is limited, related compounds have been shown to affect key inflammatory pathways. A plausible target is the Nuclear Factor-kappa B (NF-κB) signaling pathway , which is a central regulator of inflammation.

The activation of NF-κB by stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) leads to the transcription of pro-inflammatory genes.[18] Some cinnamic acid derivatives have been shown to inhibit NF-κB activation.[19][20][21]

Conclusion

Methyl 2-cyano-3-phenyl-2-propenoate (CAS 3695-84-9) is a readily synthesizable compound with a chemical structure that suggests a potential for a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. While direct biological data for this specific molecule is sparse, the extensive research on related cinnamic acid derivatives provides a strong rationale for its further investigation. The experimental protocols and potential mechanisms of action outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and similar compounds. Further studies are warranted to elucidate its specific biological targets, quantify its activity, and understand its role in modulating cellular signaling pathways.

References

- 1. activeconceptsllc.com [activeconceptsllc.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. asianpubs.org [asianpubs.org]

- 5. publications.aston.ac.uk [publications.aston.ac.uk]

- 6. arkat-usa.org [arkat-usa.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate | MDPI [mdpi.com]

- 12. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. content.abcam.com [content.abcam.com]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. MTT (Assay protocol [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. The TNF-α/NF-κB signaling pathway has a key role in methamphetamine–induced blood–brain barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 21. selleckchem.com [selleckchem.com]

Potential Antitumor and Antifungal Properties of Methyl α-Cyanocinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl α-cyanocinnamate, a derivative of cinnamic acid, represents a promising scaffold in the development of novel therapeutic agents. Its structural features, particularly the presence of an α,β-unsaturated carbonyl system, suggest its potential as a Michael acceptor, enabling covalent interactions with biological nucleophiles and thereby modulating various cellular pathways. This technical guide consolidates the current understanding of the potential antitumor and antifungal properties of Methyl α-cyanocinnamate, drawing insights from studies on its closely related derivatives. The available data strongly indicates that this core structure is a key pharmacophore with significant biological activity.

Antitumor Potential of Cyano-Cinnamate Derivatives

Research into derivatives of Methyl α-cyanocinnamate has revealed significant cytotoxic and multi-targeted anticancer activities. Notably, hybrid molecules incorporating the cyano-cinnamate moiety have demonstrated potent efficacy against various cancer cell lines, particularly breast cancer.

Quantitative Data on Antitumor Activity

The antiproliferative activity of cyano-cinnamate derivatives has been evaluated against several human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a promising azacoumarin–α-cyanocinnamate hybrid, designated as Compound 7.

| Compound | Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) | Selectivity Index (SI) vs. MCF-10A |

| Azacoumarin–α-cyanocinnamate Hybrid (Compound 7) | MCF-7 (Breast Cancer) | 7.65 | 12.55 ± 0.61 | > 6.8 |

| MDA-MB-231 (Breast Cancer) | 9.7 ± 1.15 | 8.43 ± 0.36 | > 5.3 | |

| MCF-10A (Non-tumorigenic Breast Epithelial) | 52.02 | 16.19 ± 0.55 | - |

Data extracted from a study on azacoumarin–cyanocinnamate hybrids.[1]

Mechanism of Antitumor Action

Studies on active cyano-cinnamate derivatives suggest a multi-faceted mechanism of action targeting key pathways involved in cancer progression.

1. Induction of G2/M Cell Cycle Arrest and Apoptosis: A prominent azacoumarin–α-cyanocinnamate hybrid has been shown to induce cell cycle arrest in the G2/M phase, subsequently leading to apoptosis.[1] This is accompanied by an upregulation of pro-apoptotic proteins like Bax and p53, and a downregulation of the anti-apoptotic protein Bcl-2.[1]

2. Tubulin Polymerization Inhibition: The aforementioned hybrid also demonstrated significant inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[1] This disruption of microtubule dynamics is a well-established mechanism for anticancer agents, leading to mitotic arrest and apoptosis.[1]

3. Modulation of Inflammatory and Angiogenic Pathways: In vivo studies using an Ehrlich ascites carcinoma (EAC) model showed that treatment with a cyano-cinnamate derivative led to a significant reduction in the pro-inflammatory marker TNF-α and the angiogenic marker VEGFR-II.[1]

References

The Pivotal Role of Methyl α-Cyanocinnamate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract